REACTION_SMILES
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[BrH:15].[Cl:1][c:2]1[n:3][c:4]([CH3:10])[cH:5][c:6]([CH3:9])[c:7]1[NH2:8].[Cu:17][Br:18].[N:11]([O-:12])=[O:13].[Na+:14].[OH2:16]>>[Cl:1][c:2]1[n:3][c:4]([CH3:10])[cH:5][c:6]([CH3:9])[c:7]1[Br:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)c(N)c(Cl)n1
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Name
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[Cu]Br
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu]Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1cc(C)c(Br)c(Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |